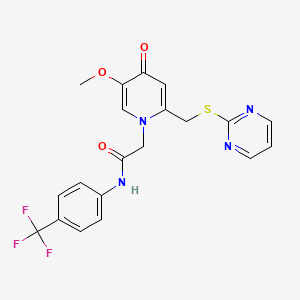

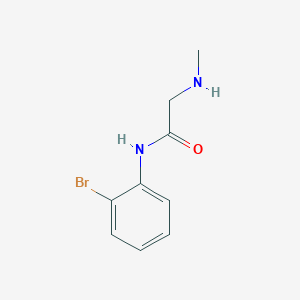

![molecular formula C11H16BrN3O B2892164 2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine CAS No. 2199602-47-4](/img/structure/B2892164.png)

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BRD0705, and it is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the regulation of gene expression, and it has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular disease.

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Unfused Heterobicycles as Amplifiers of Phleomycin : Research explored the synthesis of 4,5'-bipyrimidines with dimethylamino substituents, indicating the use of brominated pyrimidines as precursors in the development of compounds with potential application in enhancing phleomycin activity, although with limited success in this specific instance (Kowalewski et al., 1981).

Thiazolo[4,5-d]pyrimidine Derivatives : Demonstrates the synthetic pathway from bromo-substituted aminopyrimidines to thiazolo[4,5-d]pyrimidine derivatives, highlighting the utility of bromopyrimidines in constructing complex heterocyclic structures (Bakavoli et al., 2006).

Regioselectivity in Reactions : Investigates the regioselective reactions of bromo-dichloro-methylpyrimidine with ammonia, leading to the formation of substituted aminopyrimidines. This study showcases the precision achievable in modifying pyrimidine cores for targeted synthetic outcomes (Doulah et al., 2014).

Development of Metal-complexing Molecular Rods

- Preparation of Brominated Bipyridines and Bipyrimidines : Efficient synthesis strategies for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines were developed. These compounds are valuable for constructing metal-complexing molecular rods, emphasizing the role of brominated pyrimidines in facilitating complex molecular architectures (Schwab et al., 2002).

Synthesis of Pyrimido[5,4-e][1,4]thiazepine Derivatives

- Novel Fused Tricyclic Heterocycle Synthesis : A series of reactions starting from 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine led to the creation of new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines. This highlights the exploration into novel heterocyclic compounds that could have various applications, from materials science to pharmaceuticals (Bazazan et al., 2013).

Propriétés

IUPAC Name |

2-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCJXNETICLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

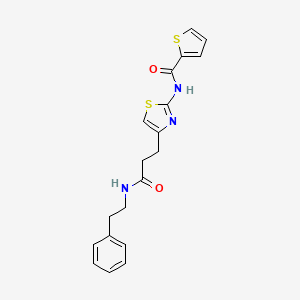

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)

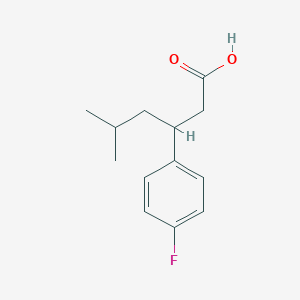

![3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2892083.png)

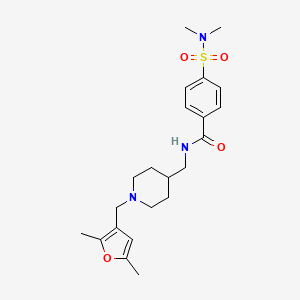

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)

![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2892095.png)

![4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2892099.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892100.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2892103.png)